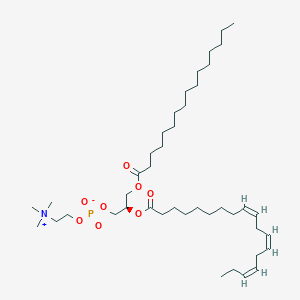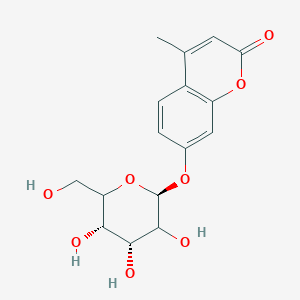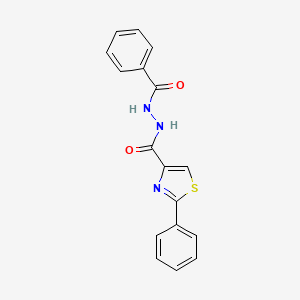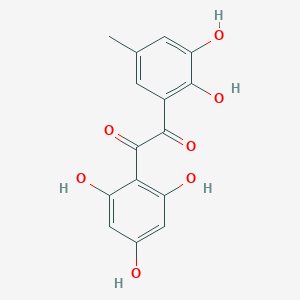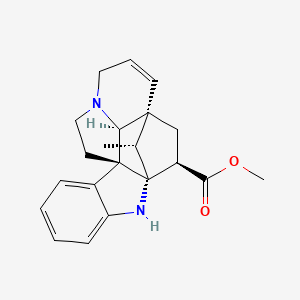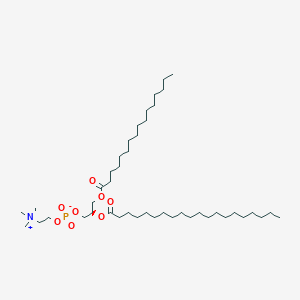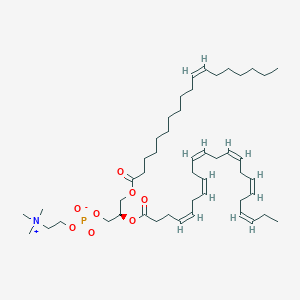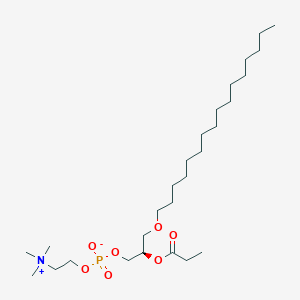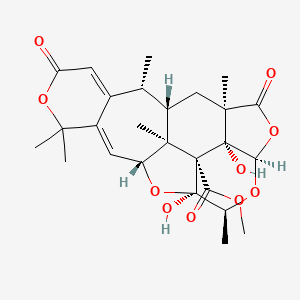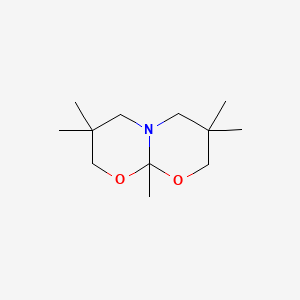
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Overview
Description
3,3,6,6,8a-pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.
Scientific Research Applications
Synthetic Applications
The synthesis of derivatives of azanaphthalenes, including 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene, has been explored for various applications. Biffin, Brown, and Sugimoto (1970) developed synthetic routes for mono-, di-, and tri-methyl derivatives of 1,2-dihydro-1,2,4,6,8-penta-azanaphthalene. They utilized oxidation methods to produce fully aromatic penta-azanaphthalenes, which are structurally related to 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene (Biffin, Brown, & Sugimoto, 1970).
Petrochemical Analysis
In petrochemical research, derivatives of azanaphthalene have been identified in various petroleum samples, highlighting their role in understanding the composition of crude oils. Schmitter, Ignatiadis, and Arpino (1983) found azanaphthalene derivatives in crude oils, indicating the potential use of similar compounds in petrochemical analysis (Schmitter, Ignatiadis, & Arpino, 1983).
Photochemical Reactions
Hata, Ono, and Kawasaki (1975) studied the photochemical reactions of azanaphthalene N-oxides, leading to the formation of parent amines. This research contributes to understanding the photoinduced reactions of compounds similar to 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene (Hata, Ono, & Kawasaki, 1975).
Organic Synthesis
The role of azanaphthalenes in organic synthesis has been demonstrated through various research studies. For instance, Solomon and Lee (2011) explored quinoline (1-azanaphthalene) compounds for their medical benefits, indicating the potential application of related compounds in drug development (Solomon & Lee, 2011).
Electronic Structural Studies
Research on the electronic transitions and orbital interactions of azanaphthalenes, as conducted by Jordan et al. (1971), provides insights into the electronic properties of similar compounds, which could have implications in material science and electronics (Jordan et al., 1971).
properties
Product Name |
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3,3,7,7,9a-pentamethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine |
InChI |
InChI=1S/C12H23NO2/c1-10(2)6-13-7-11(3,4)9-15-12(13,5)14-8-10/h6-9H2,1-5H3 |
InChI Key |
HXCGBGUJRISVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2CC(COC2(OC1)C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)

![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
